p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone
Overview
Description
p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone: is an organic compound with the molecular formula C12H16O2SSi . It is known for its applications in organic synthesis, particularly in the formation of complex molecular structures. This compound is characterized by the presence of a p-tolyl group, a trimethylsilyl group, and an ethynyl sulfone moiety, making it a versatile reagent in various chemical reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Cycloaddition Reactions: It serves as a dipolarophile in cycloaddition reactions, facilitating the formation of cyclic compounds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules with therapeutic properties.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
Target of Action
The primary targets of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone are nucleophilic functional groups . These groups are present in various biomolecules and intermediates, and their interaction with the compound leads to significant modifications .
Mode of Action
This compound acts as a powerful Michael acceptor . It forms covalent bonds with nucleophilic functional groups, leading to the modification of biomolecules or intermediates . This interaction results in changes at the molecular level, affecting the function and behavior of the targeted biomolecules .
Biochemical Pathways
The compound is involved in the synthesis of Cp(OC)2M-C=CSiMe3 (M = Fe, Ru) by reacting with [Cp(OC)2M]-Na+ . It also acts as a reagent in the photochemical alkynylation of unreactive C(sp3)–H bonds . These reactions indicate that the compound plays a role in various biochemical pathways, affecting downstream effects.
Result of Action
The result of the action of this compound is the modification of biomolecules or intermediates . This can lead to changes in the function and behavior of these molecules, affecting cellular processes and potentially leading to various biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Bis(trimethylsilyl)acetylene: One common method involves the reaction of bis(trimethylsilyl)acetylene with p-toluenesulfonyl chloride in the presence of a base such as sodium hydride.
From p-Toluenesulfonylacetylene: Another method involves the reaction of p-toluenesulfonylacetylene with trimethylsilylacetylene in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone generally follows the laboratory-scale procedures with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone can undergo oxidation reactions to form sulfoxides and sulfones.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, alkoxides, aprotic solvents like tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
p-Toluenesulfonylacetylene: Similar in structure but lacks the trimethylsilyl group, making it less versatile in certain reactions.
Trimethylsilylacetylene: Contains the trimethylsilyl group but lacks the sulfone moiety, limiting its reactivity in sulfone-specific reactions.
Ethynyl p-tolyl sulfone: Similar but without the trimethylsilyl group, affecting its reactivity and stability.
Uniqueness: p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone is unique due to the combination of the p-tolyl, trimethylsilyl, and ethynyl sulfone groups. This combination provides a balance of stability and reactivity, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
trimethyl-[2-(4-methylphenyl)sulfonylethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2SSi/c1-11-5-7-12(8-6-11)15(13,14)9-10-16(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNNGUGQXEUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408081 | |
Record name | p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34452-56-7 | |
Record name | p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Tolyl [2-(trimethylsilyl)ethynyl] sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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